5-Bromo-2-chloro-3-cyclopropoxypyridine: A Comprehensive Technical Guide on Orthogonal Reactivity and Sourcing
5-Bromo-2-chloro-3-cyclopropoxypyridine: A Comprehensive Technical Guide on Orthogonal Reactivity and Sourcing
Executive Summary & Physicochemical Profiling
In the landscape of modern drug discovery and agrochemical development, polyhalogenated heterocycles serve as indispensable scaffolds. 5-Bromo-2-chloro-3-cyclopropoxypyridine is a highly versatile building block characterized by its orthogonal reactivity profile. The presence of three distinct functional handles—a C5-bromide, a C2-chloride, and a C3-cyclopropoxy ether—allows for programmable, site-selective functionalization, enabling researchers to construct complex molecular architectures with precision.
Quantitative Physicochemical Data
The following table summarizes the core identity and properties of the compound, verified across major chemical supplier databases 1[1].
| Property | Value |
| Chemical Name | 5-Bromo-2-chloro-3-cyclopropoxypyridine |
| CAS Registry Number | 1243447-76-8[2] |
| Molecular Formula | C8H7BrClNO[1] |
| Molecular Weight | 248.50 g/mol [3] |
| Structural Class | Halogenated Pyridine Ether |
| Key Reactive Sites | C5 (Oxidative Addition), C2 (SNAr) |
| Primary Suppliers | Bidepharm, BLDpharm, Guidechem[1][4][5] |
Structural Mechanics: The Logic of Orthogonal Reactivity
As a Senior Application Scientist, it is critical to understand why a molecule reacts the way it does, rather than just knowing how to react it. The chemoselectivity of polyhalogenated pyridines is governed by the interplay of Bond Dissociation Energies (BDE) and electronic activation.
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C5-Bromide Kinetically Favored for Cross-Coupling: The C5-Br bond exhibits a significantly lower BDE compared to the C2-Cl bond. Consequently, it is the kinetically favored site for oxidative addition by low-valent palladium(0) species during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings 6[6].
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C2-Chloride Activated for SNAr: The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The inductive electron-withdrawing effect of the adjacent pyridine nitrogen stabilizes the anionic Meisenheimer intermediate, making the C2 position highly electrophilic 7[7].
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C3-Cyclopropoxy Modulation: The cyclopropoxy group donates electron density into the ring (subtly deactivating SNAr) while providing localized steric shielding. This requires specific thermal and solvent conditions to overcome the activation barrier at C2.
Regioselectivity and Yield Profiles
| Reaction Type | Reagents / Catalyst | Primary Site | Typical Yield | Mechanistic Causality |
| Suzuki-Miyaura | Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 | C5-Bromo | 75-85% | Lower BDE of C-Br bond favors oxidative addition over C-Cl. |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Amine | C5-Bromo | 60-80% | Bulky bidentate ligands direct Pd(0) to the less sterically hindered C5 position. |
| SNAr (Base) | Sec-Amine, K2CO3, DMF, 120°C | C2-Chloro | 70-90% | Electrophilic C2 position activated by adjacent pyridine nitrogen. |
Visualizing the Reaction Pathways
Diagram 1: Orthogonal reactivity pathways of 5-Bromo-2-chloro-3-cyclopropoxypyridine.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling
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Step 1: Reagent Preparation & Solvent Degassing
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Action: Dissolve 5-Bromo-2-chloro-3-cyclopropoxypyridine (1.0 equiv) and aryl boronic acid (1.1 equiv) in a 4:1 mixture of 1,4-Dioxane and H2O. Sparge with Argon for 15 minutes.
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Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2. Water is critical here; it facilitates the formation of the reactive boronate complex from the boronic acid, which is a prerequisite for the transmetalation step.
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Step 2: Catalyst & Base Addition
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Action: Add K2CO3 (2.0 equiv) and Pd(dppf)Cl2 (0.05 equiv) under a positive pressure of Argon.
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Causality: K2CO3 acts as the base to activate the boronic acid. The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination. Its large steric bulk prevents premature catalyst degradation and ensures high regioselectivity for the less sterically hindered C5-bromide over the C2-chloride.
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Step 3: Thermal Activation
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Action: Heat the reaction mixture to 80°C for 12 hours.
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Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the C-Br bond without triggering background SNAr reactions or homocoupling side reactions.
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Step 4: Self-Validation Checkpoint
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Action: Withdraw a 10 µL aliquot at 4 hours, quench in 100 µL acetonitrile, and analyze via LC-MS.
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Validation Logic: The presence of a mass peak corresponding to [M+H]+ of the mono-arylated product, while retaining the characteristic 35Cl/37Cl isotopic pattern (approx. 3:1 ratio), confirms C5-selectivity. The absence of a [M-Cl+Aryl] peak confirms no overcoupling has occurred.
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Diagram 2: Self-validating experimental workflow for site-selective cross-coupling.
Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
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Step 1: Reaction Assembly
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Action: Combine 5-Bromo-2-chloro-3-cyclopropoxypyridine (1.0 equiv), a secondary amine (1.5 equiv), and K2CO3 (2.0 equiv) in anhydrous DMF.
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Causality: DMF is a polar aprotic solvent that excels at stabilizing the charged Meisenheimer complex transition state during SNAr. K2CO3 neutralizes the HCl byproduct, driving the reaction forward.
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Step 2: Thermal Activation
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Action: Heat the mixture to 120°C for 16 hours.
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Causality: The C3-cyclopropoxy group donates electron density into the ring and provides steric shielding. Elevated temperatures are required to overcome this localized activation barrier at the C2 position.
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Step 3: Self-Validation Checkpoint
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Action: Monitor via TLC (Hexanes/EtOAc 3:1) and confirm via 1H NMR.
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Validation Logic: The SNAr product will exhibit a lower Rf value due to the introduction of the amine. In 1H NMR, successful substitution at C2 alters the electronic environment, causing a distinct upfield shift of the C4 and C6 pyridine protons compared to the starting material.
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References
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Chemical Science (RSC Publishing) - Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. 6
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Organic Letters (ACS Publications) - Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. 7
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Guidechem - Pyridine, 5-bromo-2-chloro-3-(cyclopropyloxy)- Directory. 1
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Bidepharm - 5-Bromo-2-chloro-3-cyclopropoxypyridine Product Page. 2
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS:1243448-28-32-Chloro-3-cyclopropoxy-5-isopropoxypyridine-毕得医药 [bidepharm.com]
- 3. 1243447-76-8_化工字典 [hxchem.net]
- 4. 2749700-07-8|5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine|BLD Pharm [bldpharm.com]
- 5. CAS:1243448-28-32-Chloro-3-cyclopropoxy-5-isopropoxypyridine-毕得医药 [bidepharm.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
